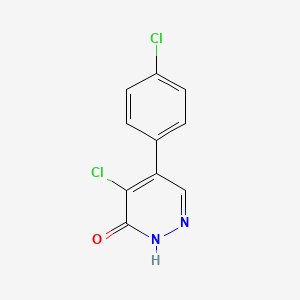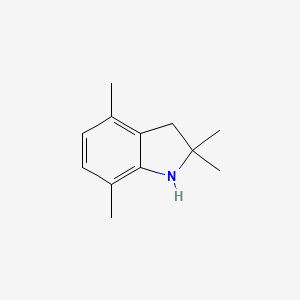
3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridine, thiophene, and oxadiazole rings. These types of compounds are often of interest in various fields of research due to their potential biological activities and applications in materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a pyridine-2-carboxylic acid derivative with a thiophene-3-carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Substituting agents: Halogens, organometallic compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the compound’s interactions with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic molecules that feature pyridine, thiophene, and oxadiazole rings, such as:
- 3-pyridin-2-yl-5-(5-thiophen-2-ylpyridin-3-yl)-1,2,4-oxadiazole
- 3-pyridin-2-yl-5-(5-furan-3-ylpyridin-3-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole lies in its specific combination of heterocyclic rings, which may confer unique chemical and biological properties compared to other similar compounds. This can make it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H10N4OS |
|---|---|
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10N4OS/c1-2-5-18-14(3-1)15-19-16(21-20-15)13-7-12(8-17-9-13)11-4-6-22-10-11/h1-10H |
Clé InChI |
BBZVARISYBLDKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CN=CC(=C3)C4=CSC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Iodo-7-ethoxycarbonylamino-2-methylimidazo[1,2-a]pyridine](/img/structure/B8299074.png)
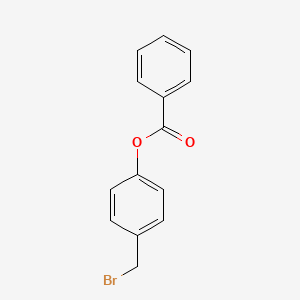

![2,3-Dihydro-imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B8299092.png)
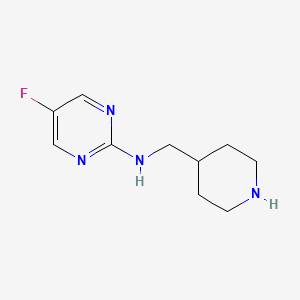


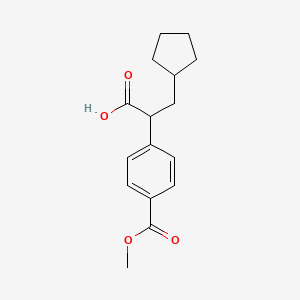
![4-Hydroxy-6-(4-nitrophenyl)furo[2,3-d]pyrimidine](/img/structure/B8299132.png)

